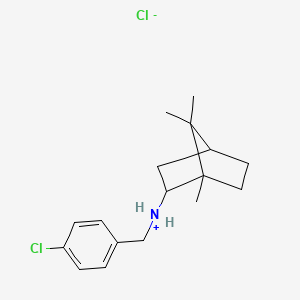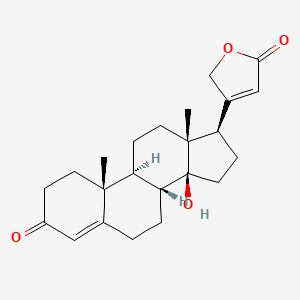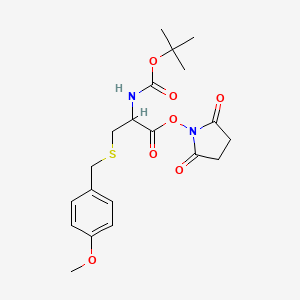
Boc-Cys(Mob)-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester: is a compound used extensively in peptide synthesis. It is a derivative of cysteine, an amino acid that plays a crucial role in the structure and function of proteins. The compound is often used as a protecting group for the thiol group of cysteine, which is essential for preventing unwanted reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester typically involves the protection of the cysteine thiol group with a 4-methoxybenzyl group. This is followed by the introduction of the tert-butyloxycarbonyl group to protect the amino group. The final step involves the activation of the carboxyl group with N-hydroxysuccinimide to form the ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide in anhydrous solvents like dichloromethane .
Industrial Production Methods: In industrial settings, the production of tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester undergoes several types of reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The N-hydroxysuccinimide ester can react with nucleophiles to form amides.
Common Reagents and Conditions:
Oxidation: Sodium periodate or hydrogen peroxide.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amines or alcohols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Free thiols.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: For the synthesis of peptides and proteins with specific modifications.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes .
Wirkmechanismus
The compound exerts its effects primarily through the protection of the thiol group of cysteine. This prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The N-hydroxysuccinimide ester activates the carboxyl group, facilitating the formation of amide bonds with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine
- tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine
- tert-Butyloxycarbonyl-S-(4-methylbenzyl)-L-cysteine
Uniqueness: tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester is unique due to its combination of protecting groups, which provide stability and reactivity under specific conditions. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .
Eigenschaften
Molekularformel |
C20H26N2O7S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H26N2O7S/c1-20(2,3)28-19(26)21-15(18(25)29-22-16(23)9-10-17(22)24)12-30-11-13-5-7-14(27-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,26) |
InChI-Schlüssel |
TUACEEUEOQUMSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


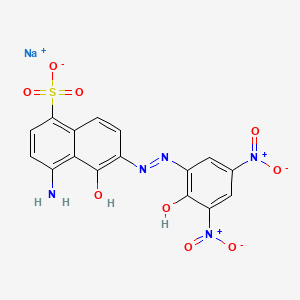


![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
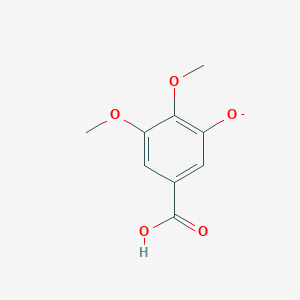

![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/no-structure.png)

